molecular formula C12H15BrN2O2 B7511528 N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide

Cat. No. B7511528
M. Wt: 299.16 g/mol
InChI Key: VGZIAQYSMXNNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that is used in scientific research to study the effects of certain receptors in the brain. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness.

Mechanism of Action

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is primarily expressed in the hypothalamus. By blocking the activation of this receptor, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can modulate the activity of orexin neurons, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models. For example, studies have demonstrated that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can reduce the activity of orexin neurons and decrease the release of orexin in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of sleep and mood.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its high selectivity for the orexin-1 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to be well-tolerated in animal models, with few adverse effects reported.
The limitations of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its relatively short half-life, which requires frequent dosing to maintain its effects. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide. One area of interest is the potential use of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide as a therapeutic agent for sleep disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide on neurotransmitter systems in the brain. Finally, the development of new analogs of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide with improved pharmacokinetic properties and selectivity for the orexin-1 receptor may lead to the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 4-bromoaniline with 2-methylmorpholine to form an intermediate compound, which is then reacted with chloroformic acid to produce the final product. This method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide.

Scientific Research Applications

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been used in scientific research to study the effects of the orexin-1 receptor in various physiological and pathological conditions. For example, studies have shown that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been investigated as a potential treatment for addiction, as the orexin system has been implicated in drug-seeking behavior.

properties

IUPAC Name

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZIAQYSMXNNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide

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